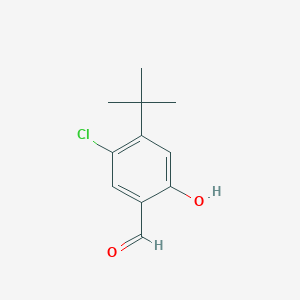

4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol . It is characterized by the presence of a tert-butyl group, a chlorine atom, a hydroxyl group, and an aldehyde group attached to a benzene ring. This compound is typically found as a colorless to pale yellow crystalline powder with a distinctive aroma .

Méthodes De Préparation

4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde can be synthesized through various methods. One common synthetic route involves starting with p-cresol (4-methylphenol) as the precursor. The synthesis typically includes the following steps :

- p-Cresol is chlorinated to introduce the chlorine atom at the desired position on the benzene ring.

Hydroxylation: The chlorinated intermediate undergoes hydroxylation to introduce the hydroxyl group.

Formylation: Finally, the hydroxylated intermediate is subjected to formylation to introduce the aldehyde group, resulting in the formation of this compound.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as amines or thiols.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high selectivity and yield.

Applications De Recherche Scientifique

4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mécanisme D'action

The mechanism of action of 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations. In medicinal chemistry, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways .

Comparaison Avec Des Composés Similaires

4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde can be compared with other similar compounds, such as:

5-tert-Butyl-2-hydroxybenzaldehyde: This compound lacks the chlorine atom but has a similar structure and reactivity.

4-tert-Butyl-2-hydroxybenzaldehyde: This compound lacks the chlorine atom and has a similar structure but different reactivity.

4-tert-Butyl-5-chloro-2-methoxybenzaldehyde: This compound has a methoxy group instead of a hydroxyl group, leading to different chemical properties.

The presence of the chlorine atom and hydroxyl group in this compound makes it unique and imparts specific chemical reactivity and biological activity.

Activité Biologique

4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde is a chemical compound that has garnered attention in scientific research due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

Synthesis

The synthesis of this compound typically involves the following steps:

- Chlorination of p-Cresol : The precursor p-cresol (4-methylphenol) is chlorinated to introduce the chlorine atom at the desired position on the benzene ring.

- Hydroxylation : The chlorinated intermediate undergoes hydroxylation to introduce the hydroxyl group.

- Formylation : Finally, formylation introduces the aldehyde group, resulting in the formation of 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde.

Antioxidant Properties

Recent studies have highlighted the potential of this compound as an antioxidative agent . A study indicated that a derivative of this compound, LX009, demonstrated significant neuroprotective effects against oxidative stress induced by oxygen-glucose deprivation in neuroblastoma cells. The compound was shown to reduce intracellular reactive oxygen species (ROS) levels and enhance the activity of antioxidant enzymes such as catalase and superoxide dismutase (SOD) .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties . Research has demonstrated that derivatives containing similar structural motifs show strong antifungal activity against various strains, including Botrytis cinerea and Colletotrichum unicolor. The presence of bulky groups, such as tert-butyl, enhances its efficacy against these microorganisms .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may act as a substrate for various enzymes or modulate signaling pathways through its interactions with cellular receptors. For instance, LX009's mechanism involves activation of the Akt/Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress .

Case Studies

- Neuroprotective Effects : In a study involving mouse neuroblastoma cells, LX009 was tested for its ability to alleviate oxidative stress-induced apoptosis. Results showed that treatment with LX009 significantly reduced cell death and improved cell viability by modulating key signaling pathways associated with oxidative stress response .

- Antifungal Efficacy : A comparative analysis of various hydrazone derivatives indicated that those based on 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde exhibited superior antifungal activity compared to other compounds lacking similar structural features. This suggests that modifications to the benzaldehyde structure can enhance biological activity against fungal pathogens .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound |

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,3)8-5-10(14)7(6-13)4-9(8)12/h4-6,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKVUNJCAVCOOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C(=C1)O)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.